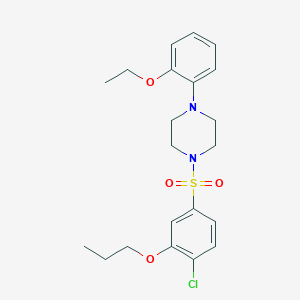
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, commonly known as CP-122,288, is a potent and selective serotonin 1B (5-HT1B) receptor agonist. The compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
作用機序
CP-122,288 exerts its effects by binding to and activating the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor, which is primarily located in the central nervous system. The activation of this receptor leads to the inhibition of neurotransmitter release, resulting in changes in mood, anxiety, and addiction. The exact mechanism of action of CP-122,288 is still under investigation, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
CP-122,288 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of cellular apoptosis. Studies have also demonstrated that the compound can alter the activity of various ion channels and receptors, leading to changes in neuronal excitability and synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of CP-122,288 for lab experiments is its high potency and selectivity for the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor. This allows researchers to study the effects of 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor activation in a highly specific manner, without the confounding effects of other neurotransmitter systems. However, one of the limitations of CP-122,288 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
将来の方向性
There are several potential future directions for research on CP-122,288. One area of interest is the development of more potent and selective 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor agonists, which could be used to further elucidate the role of this receptor in various neurological and psychiatric disorders. Another area of interest is the investigation of the potential therapeutic applications of CP-122,288, particularly in the treatment of depression, anxiety, and addiction. Finally, further research is needed to fully understand the mechanisms of action of CP-122,288 and other 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor agonists, and to identify potential side effects and safety concerns.
合成法
The synthesis of CP-122,288 involves several steps, including the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with 2-ethoxyaniline to form 4-(2-ethoxyphenylsulfonyl)-3-propoxyaniline. This intermediate is then reacted with piperazine to form CP-122,288. The synthesis process has been well-documented in the scientific literature, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
CP-122,288 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. The compound has been shown to be a potent and selective agonist of the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor, which is involved in the regulation of mood, anxiety, and addiction. Studies have demonstrated that CP-122,288 can modulate the activity of the 1-(4-Chloro-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine receptor in a dose-dependent manner, leading to changes in behavior and neurotransmitter release.
特性
IUPAC Name |
1-(4-chloro-3-propoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-3-15-28-21-16-17(9-10-18(21)22)29(25,26)24-13-11-23(12-14-24)19-7-5-6-8-20(19)27-4-2/h5-10,16H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHZMLVXIMLLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
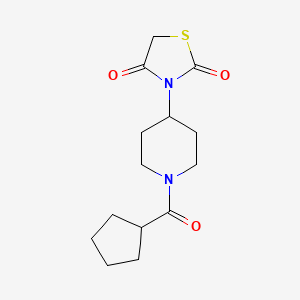
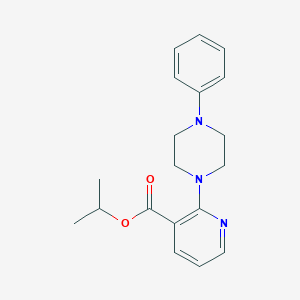

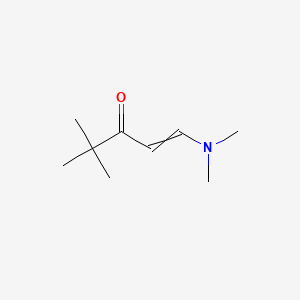

![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2807300.png)
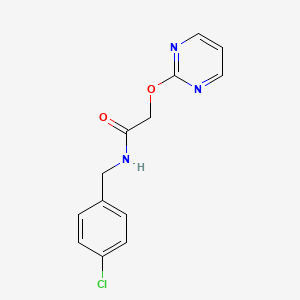
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)
